molecular formula C8H8FNO3 B14854279 2-Fluoro-4-methoxypyridine-6-acetic acid

2-Fluoro-4-methoxypyridine-6-acetic acid

Cat. No.: B14854279
M. Wt: 185.15 g/mol
InChI Key: KTZGPNVIMBIYAP-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxypyridine-6-acetic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methoxypyridine-6-acetic acid typically involves the fluorination of pyridine derivatives. One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination . Another method is the Umemoto reaction, which uses electrophilic fluorinating agents .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves multi-step synthesis starting from readily available pyridine derivatives. The process may include halogenation, nitration, and subsequent reduction and fluorination steps. The choice of reagents and conditions depends on the desired substitution pattern and functional groups .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methoxypyridine-6-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxypyridine-6-acetic acid involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can modulate enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-methoxypyridine-6-acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorine and methoxy groups can enhance its stability and binding properties compared to other fluorinated pyridines .

Properties

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

2-(6-fluoro-4-methoxypyridin-2-yl)acetic acid

InChI

InChI=1S/C8H8FNO3/c1-13-6-2-5(3-8(11)12)10-7(9)4-6/h2,4H,3H2,1H3,(H,11,12)

InChI Key

KTZGPNVIMBIYAP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)F)CC(=O)O

Origin of Product

United States

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